molecular formula C11H11BrFN3 B1482034 4-(4-(bromomethyl)-1-(2-fluoroethyl)-1H-pyrazol-3-yl)pyridine CAS No. 2092264-07-6

4-(4-(bromomethyl)-1-(2-fluoroethyl)-1H-pyrazol-3-yl)pyridine

Cat. No. B1482034
M. Wt: 284.13 g/mol
InChI Key: PGWYUOYHIHKKLF-UHFFFAOYSA-N
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Description

The compound “4-(4-(bromomethyl)-1-(2-fluoroethyl)-1H-pyrazol-3-yl)pyridine” is a complex organic molecule that contains a pyridine ring and a pyrazole ring. The pyridine ring is substituted with a bromomethyl group at the 4th position and a 2-fluoroethyl-substituted pyrazole at the 1st position .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the formation of the pyridine and pyrazole rings, followed by the introduction of the bromomethyl and 2-fluoroethyl groups. The exact methods would depend on the specific reagents and conditions used .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyridine and pyrazole rings, which are aromatic and contain nitrogen atoms. The bromomethyl and 2-fluoroethyl groups would be attached to these rings .


Chemical Reactions Analysis

The bromomethyl group is a good leaving group, so it could be replaced by other nucleophiles in a substitution reaction. The pyridine and pyrazole rings might also undergo electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the bromine and fluorine atoms might make it relatively dense and polar .

Scientific Research Applications

Kinase Inhibition Applications

Synthetic compounds, including those with pyridine and pyrazole scaffolds, have been identified as selective inhibitors of the p38 mitogen-activated protein (MAP) kinase, which is responsible for the release of proinflammatory cytokines. These inhibitors have been designed, synthesized, and studied for their activity, leveraging the information from crystal structures of p38 in complex with small organic ligands. This work emphasizes the utility of pyridine substituents in achieving higher binding selectivity and potency for kinase inhibition, highlighting the importance of specific structural features for therapeutic development (Scior et al., 2011).

Catalysis and Synthesis

The review on the synthesis of 5H-pyrano[2,3-d]pyrimidine scaffolds underscores the broad applicability of pyranopyrimidine cores in medicinal and pharmaceutical industries due to their bioavailability and synthetic versatility. This work covers the application of hybrid catalysts in the synthesis of such scaffolds, demonstrating the compound's role in facilitating the development of lead molecules through various synthetic pathways (Parmar, Vala, & Patel, 2023).

Heterocyclic Compound Development

The synthesis and biological significance of pyrazolo[3,4-b]pyridine and its derivatives have been explored extensively for their role in developing drug-like candidates. These derivatives display a broad range of medicinal properties, including anticancer, CNS agents, anti-infectious, and anti-inflammatory activities. The structural versatility of the pyrazolo[3,4-b]pyridine scaffold makes it a valuable building block in drug discovery, highlighting its potential for generating novel therapeutic agents (Cherukupalli et al., 2017).

Future Directions

The future directions for research on this compound would depend on its potential applications. It could be studied for its reactivity, its potential uses in synthesis, or its biological activity .

properties

IUPAC Name

4-[4-(bromomethyl)-1-(2-fluoroethyl)pyrazol-3-yl]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrFN3/c12-7-10-8-16(6-3-13)15-11(10)9-1-4-14-5-2-9/h1-2,4-5,8H,3,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGWYUOYHIHKKLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C2=NN(C=C2CBr)CCF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrFN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-(bromomethyl)-1-(2-fluoroethyl)-1H-pyrazol-3-yl)pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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